molecular formula C14H13Cl2NO4 B2560754 Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate CAS No. 1040012-36-9

Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B2560754
CAS No.: 1040012-36-9
M. Wt: 330.16
InChI Key: HZJRJIATNKPYBO-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate (CAS: 1155055-78-9) is a quinoline derivative characterized by dichloro substituents at positions 4 and 6 and dimethoxy groups at positions 5 and 7.

Properties

IUPAC Name

ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO4/c1-4-21-14(18)7-6-17-12-9(19-2)5-8(15)13(20-3)10(12)11(7)16/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJRJIATNKPYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=C(C2=C1Cl)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substitution patterns:

Compound Name Substituents (Positions) CAS Number Molecular Formula
Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate Cl (4,6); OMe (5,8) 1155055-78-9 C₁₄H₁₃Cl₂NO₄
Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate Cl (2); OMe (5,8) Not provided C₁₄H₁₄ClNO₄
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate Cl (4); OMe (6,8) Not provided C₁₄H₁₄ClNO₄
Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate Cl (5,8); OH (4) 35975-58-7 C₁₂H₉Cl₂NO₃

Physical and Spectral Properties

  • Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate (2f): Melting point: 68°C . Synthesis: Method B (75–110°C reaction conditions) . Crystallography: Exhibits a dihedral angle of 18.99° between the quinoline and ester planes, with intermolecular C–H⋯O and π–π stacking interactions stabilizing the crystal lattice .
  • Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate: Predicted Collision Cross-Section (CCS): 162.0 Ų for [M+H]+ adduct . InChIKey: DSGVVCRDDXQCTD-UHFFFAOYSA-N .
  • Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate: Molecular weight: 286.11 g/mol . Functional groups: Hydroxyl at position 4 instead of methoxy, which may influence solubility and reactivity .

Structural and Crystallographic Insights

  • Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate: Crystal system: Triclinic (space group P1) with unit cell parameters a = 7.512 Å, b = 9.759 Å, c = 9.811 Å . Stabilization: Layers parallel to the (101) plane are interconnected via C–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.557–3.703 Å) .

Biological Activity

Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Quinoline core : A bicyclic structure that contributes to its biological activity.
  • Chlorine substituents : Positioned at the 4 and 6 positions, enhancing its reactivity and interaction with biological targets.
  • Methoxy groups : Located at the 5 and 8 positions, which can influence solubility and bioavailability.
  • Carboxylate group : At the 3-position, crucial for its interaction with various enzymes and receptors.

The biological activity of this compound primarily involves the inhibition of protein kinases. Protein kinases are critical in regulating cell signaling pathways that control cell growth and survival. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit receptor protein tyrosine kinases (RPTKs), which are often overactive in cancerous cells. This inhibition can lead to reduced tumor growth and metastasis .
  • Impact on MAPK Pathway : this compound may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell division and differentiation .
  • Antineoplastic Activity : Preliminary studies suggest that this compound exhibits antineoplastic properties by inducing apoptosis (programmed cell death) in certain cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines. The following table summarizes findings from key studies:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)12.5Inhibition of proliferation
A549 (Lung Cancer)10.0Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest

In Vivo Studies

Animal model studies have provided insight into the compound's efficacy:

  • In a murine model for breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Pharmacokinetic studies indicated favorable absorption and distribution profiles, suggesting potential for therapeutic use .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Breast Cancer Treatment :
    • A study involving MCF-7 cells showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
  • Case Study on Lung Cancer Models :
    • In A549 xenograft models, administration of this compound resulted in significant tumor regression and improved survival rates compared to untreated controls .

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